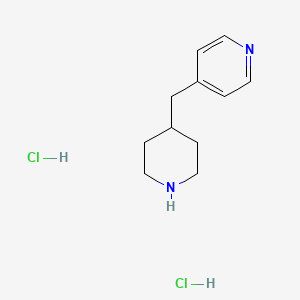
N-(oxolan-3-ylmethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(oxolan-3-ylmethyl)propan-2-amine typically involves the reaction of tetrahydrofuran with a suitable amine precursor under controlled conditions. One common method involves the use of a reductive amination process, where tetrahydrofuran is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.
Chemical Reactions Analysis
N-(oxolan-3-ylmethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted amine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(oxolan-3-ylmethyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(oxolan-3-ylmethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
N-(oxolan-3-ylmethyl)propan-2-amine can be compared with other similar compounds, such as:
N-Methyl-1-(tetrahydro-3-furanyl)methanamine: This compound has a similar structure but differs in the substitution pattern on the amine group.
(2-Methyl-3-furyl)methylamine: This compound has a similar furan ring but differs in the substitution pattern on the amine group.
N-Methyl-1-(3-methyloxetan-3-yl)methanamine: This compound has a similar amine group but differs in the ring structure.
The uniqueness of this compound lies in its specific combination of the tetrahydrofuran ring and the propanamine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-(oxolan-3-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-8-3-4-10-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
UTRIWBGYRQZFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1369609.png)



![N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine](/img/structure/B1369619.png)


